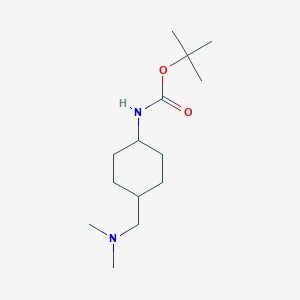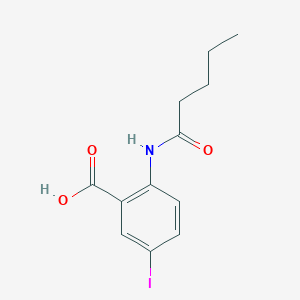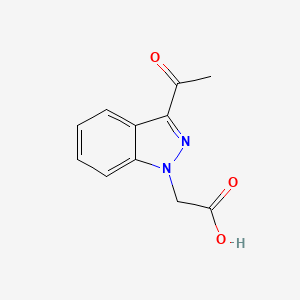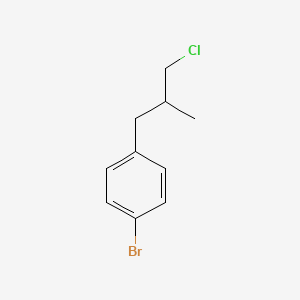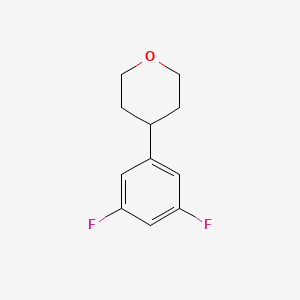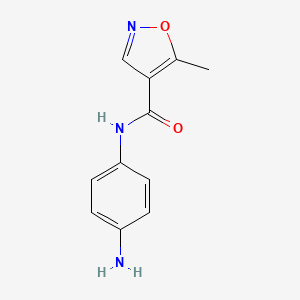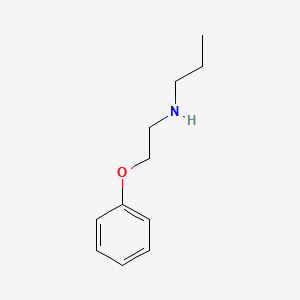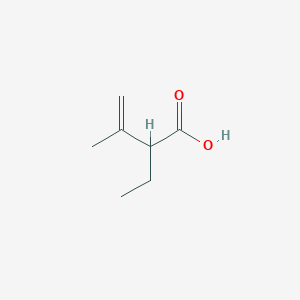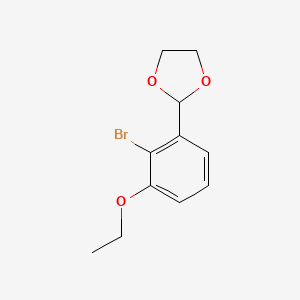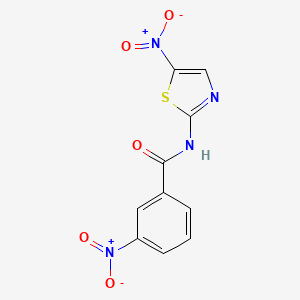
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H6N4O4S It is characterized by the presence of a benzamide group substituted with nitro and thiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the nitration of benzamide followed by the introduction of the thiazolyl group. One common method involves the reaction of 3-nitrobenzoyl chloride with 5-nitro-2-thiazolamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Major Products Formed
Reduction: 3-amino-N-(5-amino-2-thiazolyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazolyl group.
Aplicaciones Científicas De Investigación
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets in cells. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Disrupting Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell death.
Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
Nitazoxanide: A thiazolide compound with antiparasitic activity. It shares a similar thiazolyl group but has different substituents on the benzamide moiety.
Niclosamide: An anthelmintic drug with a similar benzamide structure but different functional groups.
Metronidazole: A nitroimidazole antibiotic with a similar nitro group but different overall structure.
The uniqueness of this compound lies in its specific combination of nitro and thiazolyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64724-88-5 |
|---|---|
Fórmula molecular |
C10H6N4O5S |
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
3-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6N4O5S/c15-9(6-2-1-3-7(4-6)13(16)17)12-10-11-5-8(20-10)14(18)19/h1-5H,(H,11,12,15) |
Clave InChI |
QFPGKQYYQDTOFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
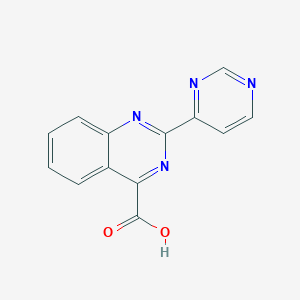
![2-Imidazo[4,5-b]pyridin-3-ylacetic acid](/img/structure/B8747233.png)
![6-Ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B8747239.png)
